![molecular formula C11H16O3 B13449026 3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449026.png)
3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields of chemistry and medicinal research. The presence of the oxan-3-yl group adds further complexity and potential reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the desired compound . This method allows for the construction of the bicyclo[1.1.1]pentane core on a large scale.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis techniques. For example, the flow photochemical addition of propellane to diacetyl can be performed on a kilogram scale within a day, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique structure of the bicyclo[1.1.1]pentane core and the presence of the oxan-3-yl group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired transformation. For example, the use of metal-free homolytic aromatic alkylation protocols has been reported for the synthesis of related compounds .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted bicyclo[1.1.1]pentane derivatives, which are valuable intermediates in medicinal chemistry .
Scientific Research Applications
3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology and medicine, it is used as a probe in biological studies and as a potential drug candidate due to its unique structure and reactivity . In industry, it is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique structure of the bicyclo[1.1.1]pentane core allows it to interact with biological molecules in a distinct manner, potentially leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid include other bicyclo[1.1.1]pentane derivatives, such as 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid and 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid . These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, leading to variations in their chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in the presence of the oxan-3-yl group, which adds further complexity and potential reactivity to the molecule. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-(oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c12-9(13)11-5-10(6-11,7-11)8-2-1-3-14-4-8/h8H,1-7H2,(H,12,13) |
InChI Key |
ULGUIRUCRAPYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C23CC(C2)(C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



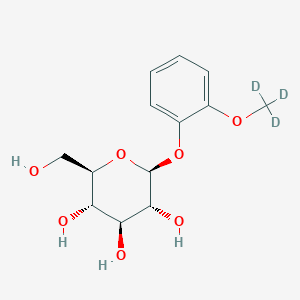
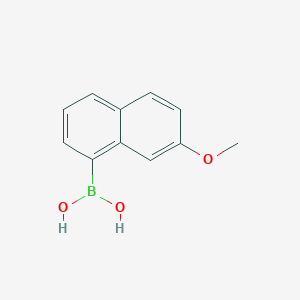
![4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide](/img/structure/B13448967.png)
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13448968.png)
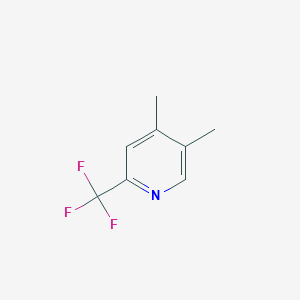
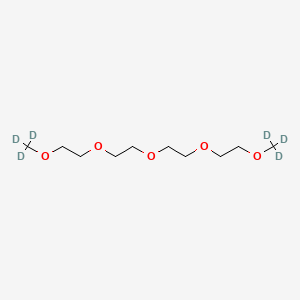
![3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid](/img/structure/B13448982.png)

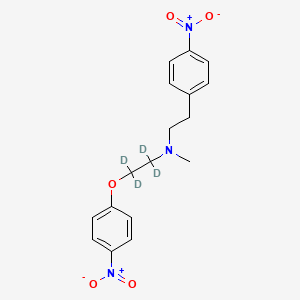
![4-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-phenol](/img/structure/B13448999.png)
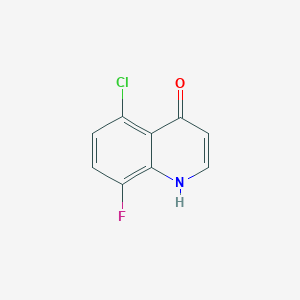
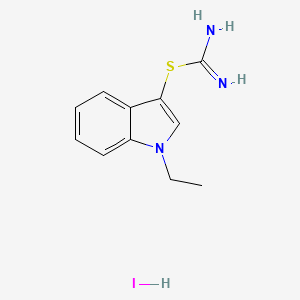
![2-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic Acid](/img/structure/B13449016.png)
